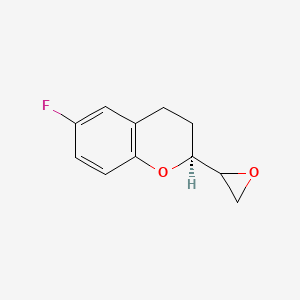

(2S)-6-Fluoro-2-(oxiran-2-YL)chromane

Description

(2S)-6-Fluoro-2-(oxiran-2-yl)chromane (C₁₁H₁₁FO₂) is a chiral chromane derivative featuring a fluorine substituent at the 6-position and an epoxide (oxirane) group at the 2-position of the chromane ring. This compound is a critical intermediate in the synthesis of the β-blocker drug nebivolol, which is used to treat hypertension and heart failure . Its stereochemistry is pivotal, as nebivolol requires specific diastereomers for therapeutic efficacy. The compound exists as two stereoisomers: (2S)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (2S)-6-fluoro-2-[(R)-oxiran-2-yl]chroman, which are often synthesized as a mixture and later separated or interconverted during drug manufacturing .

Crystallographic studies confirm its rigid bicyclic structure, with the oxirane ring introducing steric constraints that influence reactivity and downstream transformations . The fluorine atom enhances metabolic stability and modulates electronic properties, making it a key structural motif in medicinal chemistry .

Properties

CAS No. |

129050-29-9 |

|---|---|

Molecular Formula |

C18H20FNO2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(1S)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol |

InChI |

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18-/m0/s1 |

InChI Key |

UWHPUMRASBVSQY-WMZOPIPTSA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNCC3=CC=CC=C3)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

Stereochemical Purity : The this compound must be synthesized with high enantiomeric excess (>99%) to ensure the efficacy and safety of nebivolol. Impurities in stereochemistry can lead to reduced drug potency or off-target effects .

Epoxide Reactivity : The strained oxirane ring undergoes nucleophilic ring-opening reactions, enabling the introduction of aryl or alkyl groups during nebivolol synthesis .

Fluorine Effects: The 6-fluoro substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, aligning with broader trends in fluorinated drug design .

Preparation Methods

General Synthetic Strategy

The preparation of (2S)-6-Fluoro-2-(oxiran-2-yl)chromane typically involves:

- Starting from 6-fluoro-3,4-dihydro-2H-chromene derivatives.

- Introduction and manipulation of the oxirane ring through epoxidation or intramolecular cyclization.

- Protection and deprotection steps to control hydroxyl groups.

- Use of selective bases and solvents to favor formation of the desired stereoisomer.

The process aims to convert the precursor (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene into the target compound, often involving inversion or retention of stereochemistry depending on the step.

Detailed Stepwise Preparation Process

The most authoritative and detailed preparation method is described in patent WO2011132140A2, which outlines a multi-step process involving protection, reaction with alkali metal salts, and epoxidation to yield the desired this compound.

Step A: Hydroxyl Group Protection and Intermediate Formation

- The starting material, (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene (formula lll-A), is reacted with an alkali metal salt in an acidic medium.

- This reaction forms a terminal hydroxyl-protected 6-fluoro-chroman-2-yl intermediate (formula VI).

- Typical alkali metal salts used include sodium or potassium hydroxide/carbonates.

Step B: Diol Protection

- The intermediate (formula VI) is reacted with a hydroxy protecting reagent (denoted as P) in the presence of a base.

- This step yields a diol-protected 6-fluoro-chroman-2-yl compound (formula VII).

- Protection groups are chosen to be stable under subsequent reaction conditions.

Step C: Epoxy Ring Formation

- The diol-protected compound (formula VII) is treated with a base (preferably potassium hydroxide or sodium hydroxide) in an organic solvent such as dimethyl sulfoxide (DMSO).

- The reaction is typically conducted at 10–70°C, optimally around 40–45°C.

- This base-induced cyclization forms the oxirane (epoxide) ring, yielding this compound (formula lll-B).

- The reaction mixture is then worked up by addition of ethyl acetate, phase separation, washing, drying, and solvent removal to isolate the final product.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| A | Alkali metal salt (NaOH, KOH, Na2CO3, K2CO3, etc.), Acid medium | Hydroxyl protection and intermediate formation | Acidic medium controls reaction selectivity |

| B | Hydroxy protecting reagent (e.g., tosyl chloride), Base (e.g., pyridine) | Protection of diol groups | Reaction temperature 10–15°C, stirring 5–6 hours |

| C | Base (preferably KOH or NaOH), Organic solvent (DMSO preferred) | Epoxide ring formation | Temperature 10–70°C (optimal 40–45°C), stirring 5–6 hours |

Yield and Purification

- The process yields this compound with good purity and yield (typically 40-50% isolated yield in the epoxidation step).

- Purification involves solvent extraction, washing with acid and water, drying over anhydrous sodium sulfate, and vacuum distillation or crystallization.

- The product is often isolated as a crystalline solid or oil, depending on conditions.

Summary Table of Key Intermediates and Compounds

| Compound/Formula | Description | Role in Synthesis |

|---|---|---|

| Formula lll-A | (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-chromene | Starting material |

| Formula VI | Hydroxyl-protected 6-fluoro-chroman-2-yl | Intermediate after alkali salt treatment |

| Formula VII | Diol-protected 6-fluoro-chroman-2-yl | Intermediate after hydroxyl protection |

| Formula lll-B | This compound | Final desired product |

Research Findings and Industrial Relevance

- The described process is industrially viable, providing an efficient route to the epoxide intermediate critical for nebivolol synthesis.

- Use of selective bases and solvents (KOH and DMSO) improves yield and stereochemical purity.

- Protection strategies prevent side reactions and enable controlled epoxide formation.

- The process is scalable and cost-effective for pharmaceutical manufacturing.

Additional Notes

- The stereochemistry at the oxirane ring is crucial for biological activity; hence, enantiopure starting materials and stereospecific reactions are emphasized.

- Alternative epoxidation methods (e.g., using peracids on chromanones) exist but are less documented for this specific fluorinated chromane.

- Spectroscopic techniques (NMR, IR) confirm the structure and purity of intermediates and final product.

Q & A

Q. What are the established synthetic pathways for (2S)-6-fluoro-2-(oxiran-2-yl)chromane, and how do stereochemical considerations influence the process?

The synthesis begins with enantiopure 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol, which undergoes oxidation to form 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. Epoxidation introduces the oxirane ring, generating two stereoisomers (R,S and R,R from the R-enantiomer; S,R and S,S from the S-enantiomer). Column chromatography with heptane/ethyl acetate is used to isolate individual stereoisers . Key challenges include maintaining enantiopurity and minimizing racemization during epoxide formation.

Q. How is X-ray crystallography employed to confirm the absolute configuration of this compound?

Single-crystal X-ray diffraction (SCXRD) with CuKα radiation (λ = 1.54184 Å) resolves the absolute configuration. The refinement process in SHELXL-2014 uses the Flack parameter (0.0(2) in ) to confirm stereochemistry. Twinning is addressed via the TWIN/BASF command, and data collection at 100 K minimizes thermal motion artifacts. Crystallographic parameters (e.g., monoclinic P21 space group, a = 9.3742 Å, β = 114.2°) are critical for structural validation .

Q. What spectroscopic techniques are used for structural characterization, and how are spectral discrepancies resolved?

- NMR : ¹H and ¹³C spectra in DMSO-d6 confirm substituent positions (e.g., δ 3.17 ppm for epoxide protons, δ 156.0 ppm for fluorinated aromatic carbons) .

- HRMS : ESI-MS (m/z 195.08120 [M+H]⁺) verifies molecular weight .

- IR : Peaks at 1220 cm⁻¹ (C-F) and 2951 cm⁻¹ (epoxide C-O) validate functional groups .

Discrepancies between experimental and computational spectra are resolved by re-evaluating solvent effects or refining crystallographic thermal parameters.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the epoxide group in ring-opening reactions for nebivolol synthesis?

Density Functional Theory (DFT) simulations model nucleophilic attack on the strained epoxide ring. The electron-withdrawing fluorine atom at C6 increases electrophilicity at the oxirane C2 position, favoring regioselective benzylamine addition. Solvent polarity (e.g., chloroform vs. DMSO) and steric effects from the chromane ring are simulated to optimize reaction conditions .

Q. What strategies mitigate data contradictions in crystallographic refinement, such as twinning or low-resolution datasets?

- Twinning : Use SHELXL’s TWIN/BASF command to refine twin fractions (e.g., BASF = 0.5 for perfect twins) .

- Low Resolution : Apply restraints (e.g., ISOR for anisotropic displacement parameters) and validate via Rint (≤0.05) and completeness (>95%) metrics .

- Validation Tools : OLEX2’s built-in checks (e.g., ADDSYM) detect missed symmetry elements .

Q. How does chromatographic resolution of stereoisomers impact downstream pharmacological activity in nebivolol?

Chiral HPLC with cellulose-based columns separates R,S and S,R isomers, which exhibit distinct β1-adrenergic receptor binding. The R,R isomer shows 10× higher selectivity than S,S in vasodilation assays. Purity (>99% by GC-MS) is critical to avoid off-target effects .

Methodological Recommendations

- Synthesis : Prioritize low-temperature epoxidation to minimize stereochemical scrambling .

- Crystallography : Use TWIN/BASF refinement for twinned crystals and validate via CCDC deposition (e.g., 1409735) .

- Analytical : Cross-validate HRMS with isotopic pattern analysis to confirm molecular formula .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.